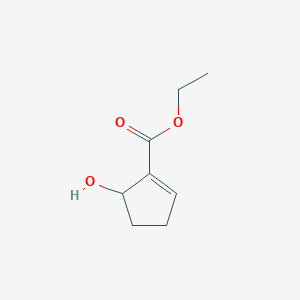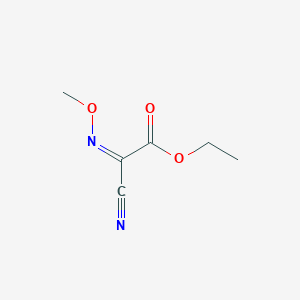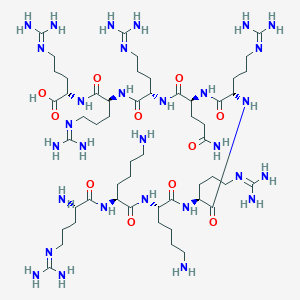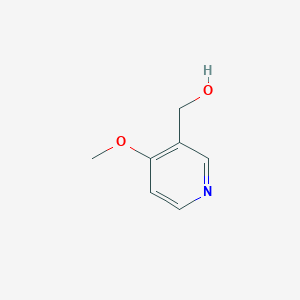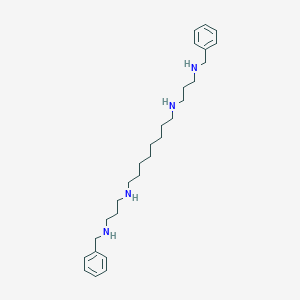
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPTA belongs to a class of compounds called peptidomimetics, which are small molecules that mimic the structure and function of peptides.
Wirkmechanismus
The mechanism of action of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its ability to bind to the HIV envelope protein gp120. This binding prevents the virus from entering host cells, thereby inhibiting viral replication. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Biochemische Und Physiologische Effekte
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane inhibits the entry of HIV into host cells and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane reduces inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in lab experiments is its specificity for the HIV envelope protein gp120. This specificity allows for the selective inhibition of viral entry without affecting host cell function. However, one limitation of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is its relatively low potency compared to other HIV entry inhibitors.
Zukünftige Richtungen
There are several future directions for research on N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. One area of research is the development of more potent HIV entry inhibitors based on the structure of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. Another area of research is the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in combination with other anti-HIV drugs is an area of research that could lead to more effective treatments for HIV/AIDS.
Wissenschaftliche Forschungsanwendungen
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a HIV entry inhibitor. N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to bind to the HIV envelope protein gp120, preventing the virus from entering host cells. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
117654-73-6 |
|---|---|
Produktname |
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Molekularformel |
C28H46N4 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
InChI-Schlüssel |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Synonyme |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



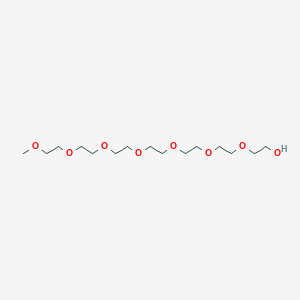
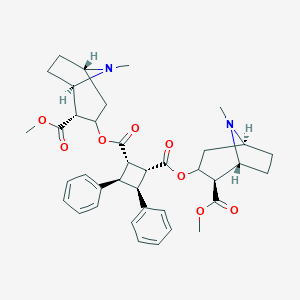
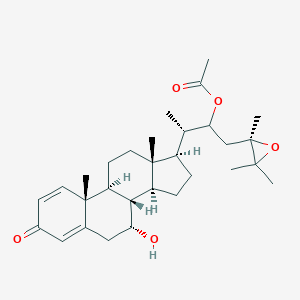

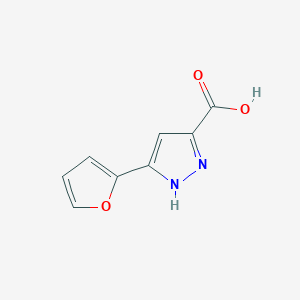
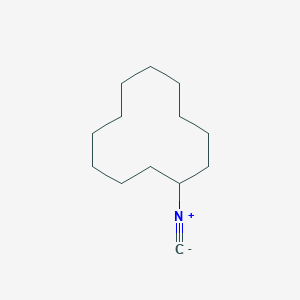
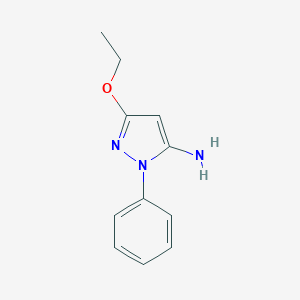
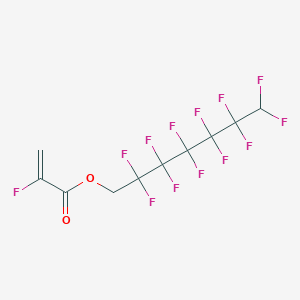
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
